![molecular formula C8H9N3S B053224 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine CAS No. 118430-78-7](/img/structure/B53224.png)
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine
Overview
Description
“1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” is a chemical compound that has been studied for its potential applications . It’s part of a series of compounds that have been designed and synthesized for their antifungal activity .
Synthesis Analysis
The synthesis of similar compounds involves the design of a series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group . The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using various techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . For instance, the reaction of a compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” are not explicitly mentioned in the available resources .Scientific Research Applications
Antifungal Applications
This compound has been used in the design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety as potential fungicides . These derivatives have shown significant antifungal activity against various fungi such as Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici .
Antiviral Applications
Indole derivatives, which share a similar structure with the compound , have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-Inflammatory Applications
Indole derivatives have also been reported to possess anti-inflammatory properties . While specific studies on “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” are not available, the shared indole structure suggests potential for similar applications.
Anticancer Applications
Indole derivatives have been reported to possess anticancer properties . The shared indole structure with “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” suggests potential for similar applications.
Anti-HIV Applications
1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives, which share a similar structure with the compound , have been synthesized and screened for their anti-HIV activity . Structure–activity relationship (SAR) studies stated that electron-withdrawing group and electron-donating ortho, para directing groups increases the antiviral activities .
Antioxidant Applications
Indole derivatives have been reported to possess antioxidant properties . The shared indole structure with “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” suggests potential for similar applications.
Safety and Hazards
Future Directions
The future directions for the study of “1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine” could involve further structural optimization of similar compounds as potential fungicides . Additionally, more research is needed to understand the exact mechanism of action and potential applications of this compound.
properties
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTITKUYTQZKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370698 | |
Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine | |
CAS RN |
118430-78-7 | |
Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118430-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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